N-(4-bromophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
N-(4-Bromophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 3-oxo-3,4-dihydropyrazine core substituted with a 4-methylphenyl group at position 4 and a sulfanyl-linked acetamide moiety at position 2. Its synthesis likely involves coupling reactions similar to those described for pyrazine-based sulfanyl acetamides (e.g., via diazonium salt coupling or carbodiimide-mediated amidation) .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2S/c1-13-2-8-16(9-3-13)23-11-10-21-18(19(23)25)26-12-17(24)22-15-6-4-14(20)5-7-15/h2-11H,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXRPJPZJYUQIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the bromination of aniline to form 4-bromoaniline. This is followed by the acylation of 4-bromoaniline with acetic anhydride to form N-(4-bromophenyl)acetamide. The next step involves the formation of the dihydropyrazinyl group through a cyclization reaction with 4-methylbenzoyl chloride and thiourea under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The bromophenyl and dihydropyrazinyl groups are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between the target compound and its analogs:
Key Comparisons
Structural Features: The target compound’s 3-oxo-dihydropyrazine core distinguishes it from thienopyrimidine (e.g., ) or pyrazolopyrimidine analogs (e.g., ). The dihydropyrazine ring may confer greater conformational flexibility compared to fully aromatic systems. The 4-bromophenyl group is a common feature in several analogs (e.g., ), suggesting its role in enhancing lipophilicity or crystallinity.
Synthetic Routes :
- Diazonium salt coupling (e.g., ) and carbodiimide-mediated amidation (e.g., ) are prevalent methods. The target compound’s synthesis likely parallels these approaches.
- Suzuki coupling (used in ) is reserved for more complex heterocycles, reflecting differences in synthetic accessibility.
Physicochemical Properties :
- The target compound’s molecular weight (430.32 g/mol) is intermediate among analogs, balancing solubility and membrane permeability.
- Intramolecular hydrogen bonding (e.g., S(6) motif in ) and crystal packing patterns vary with substituents, affecting stability and formulation.
Biological Relevance :
Biological Activity
N-(4-bromophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
The compound has the following structural formula:
- Molecular Formula : C23H18BrN3O2S
- SMILES Notation : CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Br
This structure indicates the presence of various functional groups that may contribute to its biological activity.
Biological Activity Overview
The biological activity of N-(4-bromophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has not been extensively documented in literature. However, related compounds with similar structures have shown promising antimicrobial and anticancer properties.
Antimicrobial Activity
Research on related compounds indicates that N-(substituted phenyl) derivatives exhibit significant antimicrobial properties. A study focusing on N-(substituted phenyl)-2-chloroacetamides demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of halogens in the phenyl ring enhances lipophilicity, aiding in cellular penetration and increasing antimicrobial efficacy.
Anticancer Potential
Compounds with similar structural motifs have been investigated for their anticancer properties. The pyrazine moiety is known for its role in various anticancer agents, suggesting that N-(4-bromophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide may also exhibit such activity. Research into the mechanisms of action typically involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
Data Table: Biological Activity Comparison
| Compound Name | Antimicrobial Activity | Anticancer Activity | Lipophilicity |
|---|---|---|---|
| N-(substituted phenyl)-2-chloroacetamides | Effective against S. aureus, E. coli | Moderate in various cancer cell lines | High |
| N-(4-bromophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide | Not yet tested | Potential based on structure | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
